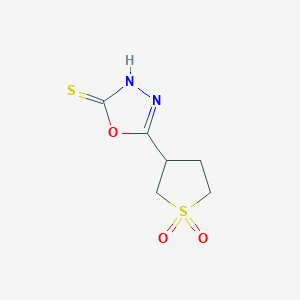
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol, abbreviated as 5-(1,1-DTOT)-1,3,4-oxadiazole-2-thiol, is an organic molecule that has been studied extensively due to its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and its synthesis method and mechanism of action are relatively simple.
Scientific Research Applications
Corrosion Inhibition
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol and its derivatives have been reported to possess significant corrosion inhibition properties. A study by Ammal, Prajila, and Joseph (2018) revealed that these compounds exhibit protective layer formation on mild steel surfaces in sulfuric acid, indicating their potential as corrosion inhibitors. The compounds' adsorption characteristics, described by Langmuir adsorption isotherm, suggest a mixed physisorption and chemisorption mechanism (Ammal et al., 2018).
Antibacterial and Antifungal Activity
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives, including 5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol, and their evaluation for antimicrobial activities. Avagyan et al. (2020) assessed the antibacterial activity of new oxadiazolylbenzodioxane derivatives, indicating their potential in combating bacterial infections (Avagyan et al., 2020). Additionally, research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted their antimicrobial and hemolytic activities, with some showing promising results against selected microbial species (Gul et al., 2017).
Antioxidant Properties
The compound and its derivatives have also shown significant antioxidant properties. A study by Mohana and Kumar (2013) on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated notable radical scavenging potential, suggesting its use in combating oxidative stress (Mohana & Kumar, 2013).
Anticancer Activity
There is evidence suggesting the potential of 1,3,4-oxadiazole derivatives in cancer treatment. Gudipati et al. (2011) synthesized 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives and evaluated their anticancer activity against HeLa cancer cell lines, showing dose-dependent growth inhibition (Gudipati, Anreddy, & Manda, 2011).
properties
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S2/c9-13(10)2-1-4(3-13)5-7-8-6(12)11-5/h4H,1-3H2,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADEPCKDGPHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

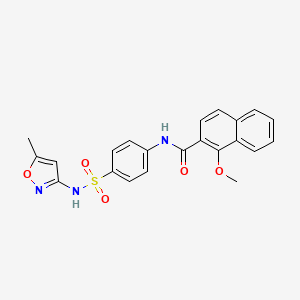
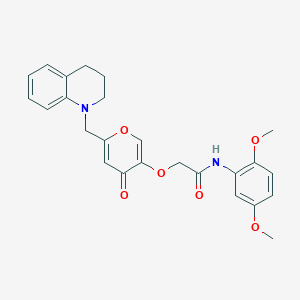
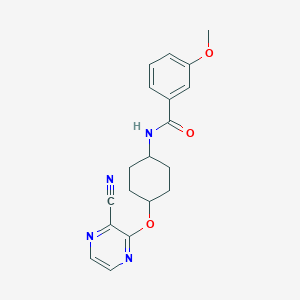
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
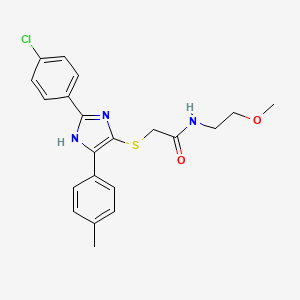
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
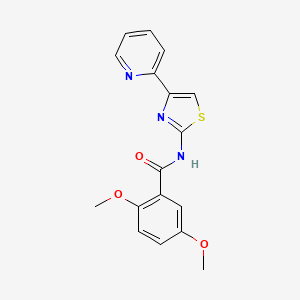
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)